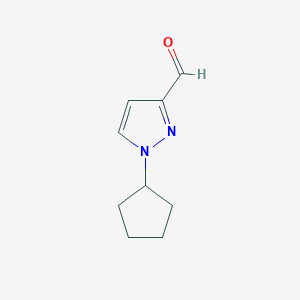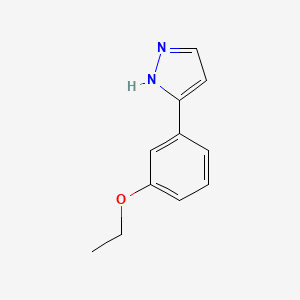![molecular formula C16H12ClNO4S2 B2952477 Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932354-66-0](/img/structure/B2952477.png)
Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. This compound is a member of the benzothiophene family, which is known for its diverse biological activities. In
Wirkmechanismus
The mechanism of action of Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It may also act by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and exhibit antimicrobial activity. It has also been shown to have an effect on the central nervous system, with studies suggesting that it may improve cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate in lab experiments is its potential as a multi-target drug. It has been shown to have activity against a variety of targets, making it a promising candidate for the treatment of complex diseases such as cancer and Alzheimer's disease. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate. One area of interest is the development of new synthetic methods for this compound, which could improve its yield and purity. Researchers may also explore its potential as a treatment for other diseases, such as diabetes and cardiovascular disease. Additionally, there is a need for further studies to elucidate the mechanism of action of this compound and to identify its molecular targets.
Synthesemethoden
The synthesis of Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves the reaction of 3-bromo-1-benzothiophene with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to yield the final compound.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. Researchers have also explored its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4S2/c1-22-16(19)14-15(12-4-2-3-5-13(12)23-14)24(20,21)18-11-8-6-10(17)7-9-11/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOQMFGRWKSXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorophenyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2952395.png)


![2-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2952399.png)
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2952401.png)
![3-((2,5-dimethylbenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2952402.png)



![N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2952409.png)
![2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-morpholin-4-ylpropyl)benzenesulfonamide](/img/structure/B2952410.png)

![2,2,2-trifluoro-N-{2-[1-(4-methoxyphenyl)imidazo[1,5-a]pyridin-3-yl]ethyl}acetamide](/img/structure/B2952413.png)
